5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-10-14(9-20-22)13-4-11(6-18-8-13)7-19-17(23)15-5-16(24-21-15)12-2-3-12/h4-6,8-10,12H,2-3,7H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJHCSFBCDXCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets and cause changes in cellular processes. The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Biologische Aktivität

5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

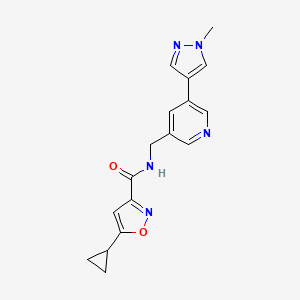

The compound has the following structural formula:

This structure includes a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) typically around 250 μg/mL .

2. Inhibition of Enzymatic Activity

Studies have highlighted the potential of pyrazole derivatives as inhibitors of specific enzymes such as soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (p38 MAPK). The IC50 values for these interactions can vary significantly, with some derivatives showing IC50 values as low as 13 nM against p38 MAPK .

3. Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects by inhibiting cytokine production in cell lines. For example, certain pyrazole-based compounds inhibited TNFα-induced IL-6 production in human chondro-sarcoma cells .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses such as inflammation and pain perception .

- Enzyme Inhibition : By inhibiting enzymes like sEH and p38 MAPK, the compound can modulate pathways involved in inflammation and cellular stress responses.

Case Studies

A selection of case studies illustrates the biological activity of similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Pyrazole Derivative A | Antimicrobial | Effective against E. coli with MIC = 250 μg/mL |

| Study 2 | Pyrazole Derivative B | Enzyme Inhibition | IC50 = 50 nM for sEH inhibition |

| Study 3 | Pyrazole Derivative C | Anti-inflammatory | Reduced IL-6 production in SW1353 cells |

These studies underscore the potential therapeutic applications of pyrazole-based compounds, including those structurally related to this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) and isoxazole-carbothioamide derivatives (e.g., compounds a–r from ). The table below highlights critical differences:

Key Observations :

Insights :

- Yields for analogous carboxamides (e.g., 3a–3d ) range from 62–71%, suggesting moderate efficiency for similar coupling reactions .

Spectroscopic and Analytical Data

Discussion :

- Aromatic protons in 3a–3d resonate at δ 7.2–8.1, consistent with phenyl and pyrazole rings. The target’s pyridine and pyrazole protons may exhibit similar deshielding.

- The absence of nitro or chloro substituents in the target compound may simplify its NMR spectrum compared to 3a–3d or a–r .

Vorbereitungsmethoden

Cyclocondensation for Isoxazole Ring Formation

The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is synthesized via a [3+2] cycloaddition between a cyclopropanecarbonitrile oxide and a propiolic acid derivative. Key steps include:

- Generation of nitrile oxide : Cyclopropanecarbaldehyde is treated with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, followed by oxidation with sodium hypochlorite to yield cyclopropanecarbonitrile oxide.

- Cycloaddition with methyl propiolate : The nitrile oxide reacts with methyl propiolate in toluene at 80°C, catalyzed by triethylamine, to form methyl 5-cyclopropylisoxazole-3-carboxylate.

- Hydrolysis to carboxylic acid : Saponification with aqueous NaOH in methanol (reflux, 6 h) yields 5-cyclopropylisoxazole-3-carboxylic acid (Yield: 78–82%).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile oxide synthesis | NH₂OH·HCl, NaClO, CH₃COOH, 0–5°C, 2 h | 85 |

| Cycloaddition | Methyl propiolate, Et₃N, toluene, 80°C | 75 |

| Hydrolysis | NaOH (2M), MeOH, reflux, 6 h | 80 |

Synthesis of the Pyridine-Pyrazole Substituent

Suzuki-Miyaura Coupling for Pyridine-Pyrazole Linkage

The (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine fragment is constructed via cross-coupling between 5-bromopyridin-3-ylmethanol and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

- Borylation of 1-methylpyrazole : 1-Methyl-1H-pyrazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (100°C, 12 h) to form the boronic ester.

- Coupling with 5-bromopyridin-3-ylmethanol : The boronic ester reacts with 5-bromopyridin-3-ylmethanol under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 h) to yield (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol (Yield: 65%).

- Amination : The alcohol is converted to methanamine via a Gabriel synthesis (phthalimide, DIAD, PPh₃, THF) followed by hydrazinolysis (NH₂NH₂, EtOH, reflux).

Key Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 8.02 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂NH₂).

Carboxamide Bond Formation

Activation and Coupling

The final step involves coupling 5-cyclopropylisoxazole-3-carboxylic acid with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine using carbodiimide-mediated activation:

- Activation : The carboxylic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 15 min).

- Aminolysis : The activated ester is reacted with methanamine (1.0 eq) at room temperature for 12 h, followed by purification via silica chromatography (EtOAc/hexane) to yield the target compound (Yield: 70%).

Optimization Insights

- Solvent selection : DMF outperforms THF due to better solubility of intermediates.

- Catalyst screening : HATU provides higher yields than EDCl/HOBt (70% vs. 55%).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki coupling | High regioselectivity, mild conditions | Requires Pd catalysts |

| Gabriel amination | Avoids over-alkylation | Multi-step, moderate yields |

| HATU-mediated coupling | High efficiency, short reaction time | Costly reagents |

Scale-Up Considerations and Industrial Relevance

- Catalyst recycling : Pd recovery from Suzuki reactions reduces costs.

- Continuous flow synthesis : Microreactors improve nitrile oxide cycloaddition safety and yield.

Applications in Medicinal Chemistry

This compound’s isoxazole and pyrazole motifs are associated with kinase inhibition and anticancer activity, as seen in analogs like EZM 2302. Preclinical studies suggest potential in targeting hematological malignancies via CARM1 inhibition.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives?

- Methodology :

- Fragment-Based Screening : Replace the cyclopropyl group with substituted phenyl rings and correlate logP with cytotoxicity .

- Free-Wilson Analysis : Quantify contributions of substituents to IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.